4-Hydroxy Atomoxetine Oxalate is a chemical compound that serves as the primary oxidative metabolite of Atomoxetine, a selective norepinephrine reuptake inhibitor commonly used in the treatment of attention deficit hyperactivity disorder. The compound is formed through the hydroxylation of Atomoxetine, primarily mediated by the enzyme cytochrome P450 2D6. This metabolic process enhances the pharmacological effects of Atomoxetine by increasing norepinephrine levels in the synaptic cleft, thereby improving neurotransmission and cognitive function in affected individuals.
4-Hydroxy Atomoxetine Oxalate is derived from Atomoxetine, which is synthesized from various precursors in pharmaceutical manufacturing. The synthesis of Atomoxetine itself involves several steps, including the reaction of specific amines with substituted phenols and subsequent modifications to yield the final product.
4-Hydroxy Atomoxetine Oxalate belongs to the class of organic compounds known as oxalates, which are salts or esters of oxalic acid. It is also classified under pharmaceuticals due to its therapeutic applications in treating attention deficit hyperactivity disorder.
The synthesis of 4-Hydroxy Atomoxetine Oxalate involves two main stages: hydroxylation and oxalate formation.
The molecular structure of 4-Hydroxy Atomoxetine Oxalate can be represented as follows:
4-Hydroxy Atomoxetine Oxalate can participate in various chemical reactions:
The mechanism by which 4-Hydroxy Atomoxetine Oxalate exerts its effects involves several key steps:
4-Hydroxy Atomoxetine Oxalate is primarily utilized in research settings to study its pharmacological effects on norepinephrine levels and its potential therapeutic benefits in managing attention deficit hyperactivity disorder. Additionally, it serves as an important reference compound for analytical chemistry studies focused on drug metabolism and pharmacokinetics.
4-Hydroxy Atomoxetine Oxalate (CAS# 457634-21-8) is a salt formed between the active metabolite of atomoxetine and oxalic acid. Its molecular formula is C₁₉H₂₃NO₆, with a precise molecular weight of 361.39 g/mol [1] [5]. The compound retains the (R)-stereochemical configuration of the parent drug atomoxetine, which is critical for its biological activity. The core structure features a chiral center at the carbon linking the phenoxy and phenyl rings, with a hydroxyl group para-substituted on the 2-methylphenoxy aromatic ring [8] [9]. The oxalate anion forms a stable salt complex with the protonated amine group of 4-hydroxy atomoxetine, enhancing crystallinity [7].
Structural Highlights:
Solubility and Stability:4-Hydroxy Atomoxetine Oxalate exhibits moderate water solubility due to its ionic salt structure. It remains stable under ambient storage but undergoes predictable degradation under forced conditions: [4]
Table 1: Stability Profile Under Forced Degradation Conditions
Stress Condition | Degradation Products | Degradation Rate |
---|---|---|
Acidic (0.1M HCl) | RRT 0.54, 1.196, 1.305 products | Complete in 3 hours |
Alkaline (0.1M NaOH) | Major product at RRT 1.305 | Complete in 3 hours |
Oxidative (3% H₂O₂) | Peaks at RRT 0.54, 0.604, 0.656, 1.305 | 20-25% in 1 hour |
Thermal (50°C) | RRT 0.54, 0.604, 1.305 products | Complete in 7 hours |
Crystallographic studies confirm the compound forms a monoclinic crystal system with hydrogen-bonded oxalate dimers. The oxalate salt formation increases melting point by approximately 50°C compared to the free base, enhancing material handling during pharmaceutical processing [7]. Photostability studies show minimal degradation under UV or sunlight exposure [4].
The deuterated analog 4-Hydroxy Atomoxetine-d₃ Oxalate (Chemical Name: (R)-3-Methyl-4-(3-((methyl-d₃)amino)-1-phenylpropoxy)phenol oxalate) incorporates three deuterium atoms at the N-methyl group. Its molecular formula is C₁₇H₁₈D₃NO₂·C₂H₂O₄ with a combined molecular weight of 274.4 + 90.0 = 364.4 g/mol [6].
Applications in Research:
The deuterium substitution does not alter stereochemistry but introduces a measurable mass shift (+3 Da) crucial for avoiding interference in mass spectrometric detection of the native compound [6].
Table 2: Structural and Functional Comparison with Atomoxetine
Property | Atomoxetine | 4-Hydroxy Atomoxetine |
---|---|---|
Molecular Formula | C₁₇H₂₁NO | C₁₇H₂₁NO₂ (free base) |
Molecular Weight | 255.36 g/mol | 271.35 g/mol (free base) |
Key Functional Group | 2-Methylphenoxy | 4-Hydroxy-2-methylphenoxy |
NET Inhibition (Ki) | 5 nM [9] | 3 nM [9] |
CYP2D6 Dependency | Extensive/Poor metabolizer dichotomy | Formed only in extensive metabolizers |
Plasma Protein Binding | 98% [3] | Similar binding affinity |
Metabolic and Pharmacodynamic Distinctions:The addition of a para-hydroxyl group enhances the compound's polarity, reducing its volume of distribution compared to atomoxetine (0.85 L/kg for atomoxetine vs. ~0.5 L/kg for metabolite) [3] [9]. Despite structural differences, 4-hydroxy atomoxetine demonstrates equipotent norepinephrine transporter (NET) inhibition (Ki = 3 nM vs. atomoxetine's 5 nM) due to preserved pharmacophore geometry [9]. However, its systemic exposure remains significantly lower than atomoxetine in CYP2D6 extensive metabolizers, with a plasma half-life of 6-8 hours (extending to 40 hours in poor metabolizers) [3].
Synthetic Pathways:While atomoxetine is synthesized via asymmetric epoxidation or enzymatic resolution [10], 4-hydroxy atomoxetine is typically produced through:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7